molecular formula C23H24N4O2S B2583038 N-(4-ethylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide CAS No. 958142-84-2

N-(4-ethylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide

Cat. No.: B2583038
CAS No.: 958142-84-2
M. Wt: 420.53
InChI Key: PWMRAGJJRMQXHP-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide (CAS 958142-84-2) is a synthetic organic compound with a molecular formula of C23H24N4O2S and a molecular weight of 420.53 g/mol. This chemical features a complex imidazo[1,2-c]quinazolinone core structure, a scaffold known to be of significant interest in medicinal chemistry and drug discovery. Quinazoline derivatives are extensively investigated for their diverse biological activities, with scientific literature documenting that hybrid compounds incorporating the quinazolin-4-one moiety possess a range of pharmacological effects, including anticancer, anticonvulsant, and antimicrobial properties . The specific structural features of this acetamide derivative—including the 4-ethylphenyl acetamide group and the sulfanyl bridge at the 5-position of the imidazo[1,2-c]quinazolinone system—make it a valuable intermediate for researchers exploring structure-activity relationships in heterocyclic chemistry. Furthermore, recent patent literature indicates that related quinazoline derivatives are being explored as selective HDAC6 inhibitors for potential therapeutic applications in peripheral neuropathies and other neurological conditions . This reagent is provided as a high-purity material strictly for research purposes in laboratory settings. It is intended for use by qualified researchers for chemical biology studies, pharmaceutical development, and as a building block in the synthesis of more complex molecules. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-4-15-9-11-16(12-10-15)24-19(28)13-30-23-25-18-8-6-5-7-17(18)21-26-20(14(2)3)22(29)27(21)23/h5-12,14,20H,4,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMRAGJJRMQXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials might include 4-ethylphenylamine, isopropyl ketone, and other reagents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carbonyl group or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The imidazo[1,2-c]quinazolinone core distinguishes the target compound from analogs with simpler quinazolinone or triazole backbones:

  • Triazole-based analogs (e.g., VUAA-1 (20) and OLC-12 (21)): These compounds, such as N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide, exhibit Orco agonist activity, critical for insect olfection studies. Their triazole rings enable strong hydrogen bonding and π-π interactions .
  • Quinazolinone derivatives (e.g., 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide): These compounds often show anti-inflammatory or anti-exudative activity. The sulfamoylphenyl group enhances solubility and target binding .

Substituent Effects

  • Sulfanyl acetamide side chain : Common in anti-inflammatory agents (e.g., N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide derivatives), this group facilitates interactions with cysteine residues in enzyme active sites. The ethylphenyl substituent in the target compound increases lipophilicity, possibly improving bioavailability .
  • Propan-2-yl group: Similar to ethylamino substituents in ’s quinazolinones, this branched alkyl chain may enhance steric bulk, affecting binding pocket compatibility. In contrast, pyridinyl or sulfamoyl groups in analogs like VUAA-1 or 13a introduce polarity, influencing solubility and target specificity .

Physicochemical Properties

  • Solubility : The sulfamoyl group in 13a () improves aqueous solubility, whereas the ethylphenyl group in the target compound may reduce it, necessitating formulation adjustments.
  • Stability : Thioether linkages (e.g., sulfanyl groups) in ’s compounds are prone to oxidation, suggesting the target compound may require stabilization via prodrug strategies .

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